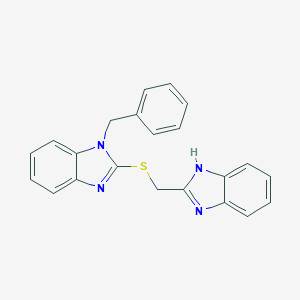
2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-benzylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-benzylbenzimidazole is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Méthodes De Préparation
The synthesis of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-benzylbenzimidazole typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-benzylbenzimidazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-benzylbenzimidazole involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the disruption of essential biological processes in pathogens or cancer cells.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzimidazole derivatives such as:
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: Known for its antioxidant and antibacterial activities.
Bis(1H-benzimidazol-2-yl)benzoato]nickel(II): Used as a catalyst in organic synthesis.
4-(1H-benzo[d]imidazol-2-yl)aniline: Exhibits various pharmacological activities, including antiviral and antitumor properties.
Propriétés
Numéro CAS |
5667-72-1 |
|---|---|
Formule moléculaire |
C22H18N4S |
Poids moléculaire |
370.5g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-benzylbenzimidazole |
InChI |
InChI=1S/C22H18N4S/c1-2-8-16(9-3-1)14-26-20-13-7-6-12-19(20)25-22(26)27-15-21-23-17-10-4-5-11-18(17)24-21/h1-13H,14-15H2,(H,23,24) |
Clé InChI |
ZZIFTVIGRQUWPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5N4 |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


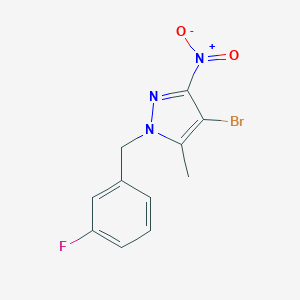


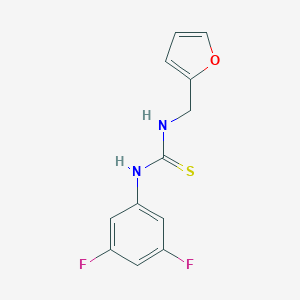
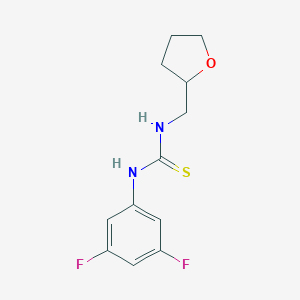
![3-[2-[2-(4-ethylphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B495073.png)
![N-(3,5-difluorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B495075.png)
![{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid](/img/structure/B495077.png)
![2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B495080.png)
![6-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B495081.png)
![2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B495082.png)
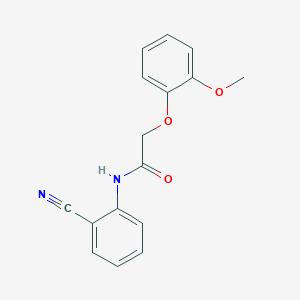
![1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B495085.png)
![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B495089.png)
